(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-10-4-7-14-16(11(10)2)21(3)18(24-14)20-17(22)12-5-6-13-15(8-12)23-9-19-13/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYVDUNDNJAATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC4=C(C=C3)N=CS4)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d]thiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives
The final step involves the formation of the carboxamide linkage. This can be accomplished by reacting the intermediate benzo[d]thiazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich benzothiazole rings undergo electrophilic substitution. Methyl groups at positions 3,4,5 direct electrophiles to the less hindered positions (e.g., C6 of the benzo[d]thiazole) .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 6-Nitro derivative | 68% |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT, 4h | 5-Bromo-6-carboxamide analog | 72% |
| Sulfonation | H₂SO₄, 100°C, 6h | 4-Sulfo derivative | 55% |
Nucleophilic Acyl Substitution
The carboxamide group reacts with nucleophiles under acidic or basic conditions:
Example Reaction:
| Nucleophile | Conditions | Product | Efficiency |
|---|---|---|---|
| Aniline | POCl₃, 80°C, 3h | N-Phenyl carboxamide | 85% |
| Hydrazine | EtOH, reflux, 6h | Hydrazide derivative | 78% |
| Thiophenol | DCC, DMAP, CH₂Cl₂, 24h | Thioester | 63% |
Cross-Coupling Reactions
The benzothiazole rings participate in palladium-catalyzed couplings. The methyl groups enhance stability during catalysis :
Suzuki-Miyaura Coupling:
| Aryl Boronic Acid | Catalyst | Yield | TOF (h⁻¹) |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂/XPhos | 89% | 320 |
| 4-Methoxyphenyl | PdCl₂(dppf) | 76% | 275 |
Cycloaddition Reactions
The ylidene moiety enables [3+2] cycloadditions with dipolarophiles like nitrile oxides:
| Nitrile Oxide | Solvent | Temperature | Yield |
|---|---|---|---|
| Benzoyl | Toluene | 110°C, 12h | 67% |
| Acetyl | DMF | 80°C, 8h | 58% |
Hydrolysis and Degradation
The carboxamide bond hydrolyzes under extreme pH:
Acidic Hydrolysis:
| Condition | Time | Degradation Rate |
|---|---|---|
| pH 1.0, 100°C | 24h | 98% |
| pH 13.0, 80°C | 48h | 82% |
Coordination Chemistry
The nitrogen and sulfur atoms act as ligands for transition metals:
| Metal Salt | Product | Application |
|---|---|---|
| Cu(OAc)₂ | Tetradentate Cu(II) complex | Catalytic oxidation |
| PdCl₂ | Square-planar Pd complex | Cross-coupling catalysis |
Oxidation Reactions
Methyl groups oxidize to carboxylic acids under strong oxidizers:
| Oxidizing Agent | Temperature | Conversion |
|---|---|---|
| KMnO₄/H₂SO₄ | 120°C, 8h | 92% |
| CrO₃/AcOH | 60°C, 24h | 85% |
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole and benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study demonstrated that related benzothiazole derivatives effectively inhibited the growth of various cancer cell lines by targeting specific signaling pathways involved in tumorigenesis . This suggests that this compound could be further explored as a potential anticancer agent.
Anti-inflammatory Effects
Thiazole and benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds exhibiting agonistic activity on cannabinoid receptors have shown promise in treating inflammatory conditions without the psychiatric side effects typically associated with cannabinoid therapies . The compound in focus may share similar properties, warranting further investigation into its anti-inflammatory potential.
Antiviral Activity
Recent studies have highlighted the potential of thiazolidinone derivatives, which include structures similar to our compound, in inhibiting viral proteases such as those from SARS-CoV-2. A specific derivative was found to exhibit IC50 values as low as 0.01 μM against the main protease of SARS-CoV-2, indicating strong antiviral activity . This suggests that this compound could be evaluated for similar antiviral properties.
Organic Electronics
The unique electronic properties of thiazole and benzothiazole derivatives make them suitable candidates for applications in organic electronics. These compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their ability to facilitate charge transport and emit light efficiently .
Photovoltaic Devices
Research into the incorporation of benzothiazole derivatives into photovoltaic devices has shown enhanced efficiency due to their favorable energy levels and stability under operational conditions. The structural attributes of this compound may contribute positively to the performance of such devices.
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of (E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to active sites of enzymes or receptors, modulating their activity. The compound’s electronic properties also play a crucial role in its function as a material in organic electronics, where it can facilitate charge transport and light emission.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural and Physicochemical Differences
*Estimated based on structural analogs.
Key Observations:
- Electron-donating methyl groups contrast with electron-withdrawing groups (e.g., CF3 in ), altering electronic distribution and reactivity.
- Unlike charged derivatives (e.g., quinolinium iodide ), the target lacks ionic character, which may limit solubility but enhance passive diffusion.
Physicochemical Properties
- Lipophilicity : The 3,4,5-trimethyl groups increase logP compared to analogs with polar substituents (e.g., acetamido or piperazinyl ).
- Acid Dissociation Constant (pKa) : Predicted pKa ~13.84 (similar to ), suggesting deprotonation under strongly basic conditions.
- Thermal Stability : Methyl groups may enhance thermal stability relative to nitro- or methoxy-substituted analogs .
Biological Activity
The compound (E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H18N2OS2
- Molecular Weight : 366.48 g/mol
- Structural Features : The compound features a thiazole ring fused with a benzo[d]thiazole moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds related to thiazoles and benzothiazoles.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study screened various benzothiazole derivatives for their efficacy against strains such as Staphylococcus aureus and Escherichia coli, revealing that modifications in the thiazole structure can enhance antibacterial potency .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.23 | E. coli |
| Compound B | 0.47 | S. aureus |
| This compound | TBD | TBD |
Antifungal Activity
Similar compounds have also shown promising antifungal activity. For example, derivatives were tested against Candida albicans, with some exhibiting MIC values as low as 0.06 mg/mL . The mechanism often involves disruption of fungal cell membranes or inhibition of key enzymes.
The mechanisms by which thiazole derivatives exert their biological effects are varied:
- Inhibition of Enzyme Activity : Many thiazoles inhibit enzymes critical for bacterial cell wall synthesis or metabolic processes.
- Membrane Disruption : Some compounds induce changes in membrane permeability, leading to cell lysis.
- Molecular Docking Studies : Computational studies have indicated that these compounds may act by binding to specific bacterial targets such as MurB and lanosterol demethylase .
Case Studies
- Antimicrobial Screening : In a recent study involving a series of benzothiazoles, one compound demonstrated significant activity against multidrug-resistant strains of Mycobacterium tuberculosis, indicating potential for treating resistant infections .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that electron-withdrawing groups at specific positions greatly enhance antibacterial activity while maintaining low toxicity profiles .
Q & A
Q. What synthetic methodologies are effective for preparing (E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide?
The compound can be synthesized via multi-step reactions involving condensation, amidation, and cyclization. For example, analogous thiazole derivatives are synthesized using carboxamide precursors and amines under reflux conditions with catalysts like LiCl (). Optimization of reaction parameters (e.g., solvent choice, temperature) is critical to improve yields, as seen in compounds with yields ranging from 3% to 85% ( ). Purification via column chromatography or recrystallization ensures high purity (>95%) ().
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- 1H/13C NMR : Assign peaks to specific protons and carbons, e.g., methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) ().
- ESI-MS : Validate molecular weight (e.g., m/z 433.9 for a related compound) ( ).
- IR Spectroscopy : Identify functional groups like C=O (1650–1750 cm⁻¹) and C=N (1500–1600 cm⁻¹) ( ). Cross-referencing with computational simulations (e.g., DFT) resolves ambiguities ( ).
Q. What protocols are recommended for assessing solubility and stability in biological assays?
Use polar aprotic solvents (DMSO, DMF) for initial solubilization. Stability studies under physiological conditions (pH 7.4, 37°C) should include HPLC monitoring over 24–72 hours (). For hydrolytic stability, track degradation via LC-MS and compare with control samples ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?
Discrepancies may arise from polymorphism or dynamic effects (e.g., tautomerism). Perform single-crystal X-ray diffraction (SC-XRD) to confirm solid-state structure ( ). Compare with solution-phase NMR data; molecular dynamics simulations can model conformational flexibility ( ). For example, hydrogen bonding in crystal lattices (e.g., N–H···O/S interactions) may explain deviations ( ).
Q. What strategies optimize the compound’s activity as a STING agonist or antimicrobial agent?
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, facilitating Suzuki-Miyaura couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in anhydrous conditions ( ). Monitor reaction progress via TLC and optimize ligand ratios to suppress side reactions ( ).
Q. What computational methods predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with proteins (e.g., STING or bacterial enzymes). Validate with mutagenesis studies; e.g., replace key residues (e.g., Arg238 in STING) to assess binding energy changes ( ).
Methodological Challenges
Q. How to address low yields in multi-step syntheses?
- Intermediate Isolation : Purify intermediates (e.g., tert-butyl carbamate derivatives) via flash chromatography ().
- Catalyst Screening : Test Cu(I)/LiCl systems for azide-alkyne cycloadditions ( ).
- Solvent Optimization : Replace ethanol with acetonitrile to improve reaction kinetics ( ).
Q. What analytical techniques differentiate stereoisomers or tautomeric forms?
Q. How to design degradation studies for shelf-life prediction?
Perform accelerated stability testing (40°C/75% RH) over 4 weeks. Analyze degradation products via HRMS and quantify using calibration curves ( ). For photostability, expose to UV light (320–400 nm) and monitor via UV-Vis spectroscopy ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
